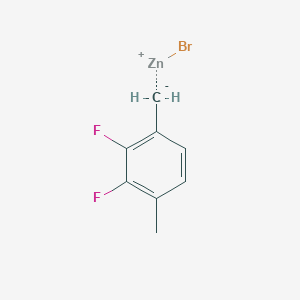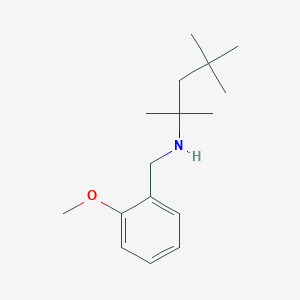
Bromo-PEG7-amine (hydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG7-amine (hydrobromide): is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to enhance the solubility and stability of PROTACs, making it a valuable tool in chemical biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo-PEG7-amine (hydrobromide) is synthesized through a series of chemical reactions involving the introduction of a bromine atom and an amine group into a PEG chain. The synthetic route typically involves the following steps:
Bromination: The PEG chain is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Amination: The brominated PEG is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of Bromo-PEG7-amine (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bromo-PEG7-amine (hydrobromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azido-PEG7-amine, thiocyanato-PEG7-amine.
Oxidation Products: Nitroso-PEG7-amine, nitro-PEG7-amine.
Reduction Products: Primary amine derivatives
Applications De Recherche Scientifique
Bromo-PEG7-amine (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and the treatment of diseases through targeted protein degradation.
Industry: Utilized in the production of advanced materials and nanotechnology applications .
Mécanisme D'action
The mechanism of action of Bromo-PEG7-amine (hydrobromide) involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker enhances the solubility and stability of the PROTAC, ensuring efficient protein degradation .
Comparaison Avec Des Composés Similaires
Bromo-PEG4-amine: A shorter PEG linker with similar properties but lower solubility and stability.
Bromo-PEG12-amine: A longer PEG linker that provides greater flexibility but may reduce the efficiency of protein degradation.
Azido-PEG7-amine: Contains an azide group instead of a bromine atom, used for click chemistry applications.
Uniqueness: Bromo-PEG7-amine (hydrobromide) is unique due to its optimal PEG chain length, which balances solubility, stability, and flexibility. This makes it particularly effective in the synthesis of PROTACs and other applications requiring precise control over molecular interactions .
Propriétés
Formule moléculaire |
C16H35Br2NO7 |
|---|---|
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrobromide |
InChI |
InChI=1S/C16H34BrNO7.BrH/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18;/h1-16,18H2;1H |
Clé InChI |
MZCXXNFWQNGDJA-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCBr)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


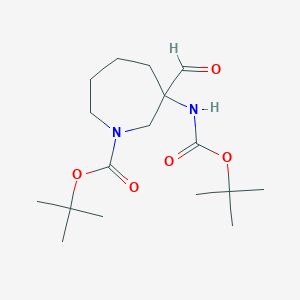
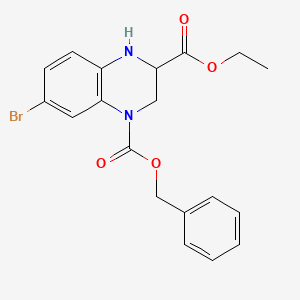
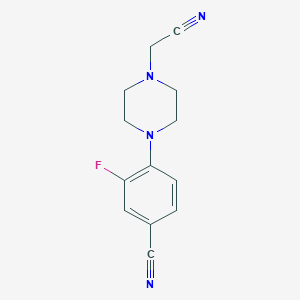
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
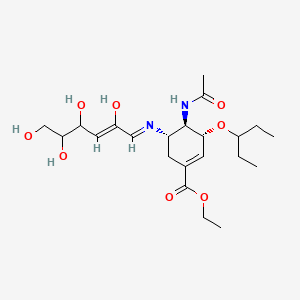

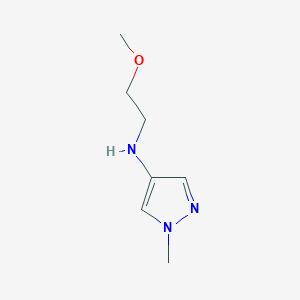
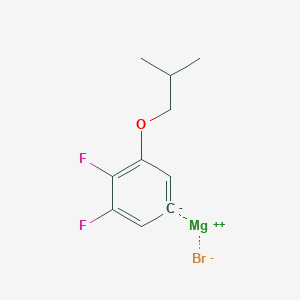
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)

![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

